

2,2-Difluoro-2-phenylacetic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Difluoro-2-phenylacetic acid

Cat. No.: B3025407

[Get Quote](#)

An In-Depth Technical Guide to **2,2-Difluoro-2-phenylacetic Acid** for Advanced Research & Development

Executive Summary: **2,2-Difluoro-2-phenylacetic acid** is a pivotal fluorinated building block in modern medicinal and agrochemical research. Its strategic importance lies in its ability to serve as a precursor to the difluorobenzyl moiety, a valuable bioisostere for hydroxyl, thiol, and other functional groups that can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its applications in drug development.

Chemical Identity and Physicochemical Properties

2,2-Difluoro-2-phenylacetic acid, also known by its synonym α,α -difluorophenylacetic acid, is a crystalline solid at room temperature.^[1] The molecule consists of a phenyl ring and a carboxylic acid group attached to the same carbon atom, which is also geminally substituted with two fluorine atoms.

The defining feature of this molecule is the presence of the α,α -difluoro substitution. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the α -carbon. This effect polarizes the O-H bond of the carboxylic acid group, significantly increasing its acidity compared to the non-fluorinated parent compound, phenylacetic acid.^{[1][2]} While the experimental pKa of **2,2-difluoro-2-phenylacetic acid** is not widely reported, it is expected to be substantially lower than that of phenylacetic acid (pKa \approx

4.31), indicating it is a stronger acid.[\[3\]](#) This enhanced acidity is a crucial consideration in its handling and reaction chemistry.

Property	Value	Source(s)
IUPAC Name	2,2-Difluoro-2-phenylacetic acid	[4]
Synonyms	α,α -Difluorophenylacetic acid, Difluoro(phenyl)acetic acid	[1] [4]
CAS Number	360-03-2	[4]
Molecular Formula	$C_8H_6F_2O_2$	
Molecular Weight	172.13 g/mol	
Appearance	White to light yellow crystalline solid	[1] [2]
Melting Point	65 - 75 °C	[1]
SMILES	<chem>OC(=O)C(F)(F)c1ccccc1</chem>	

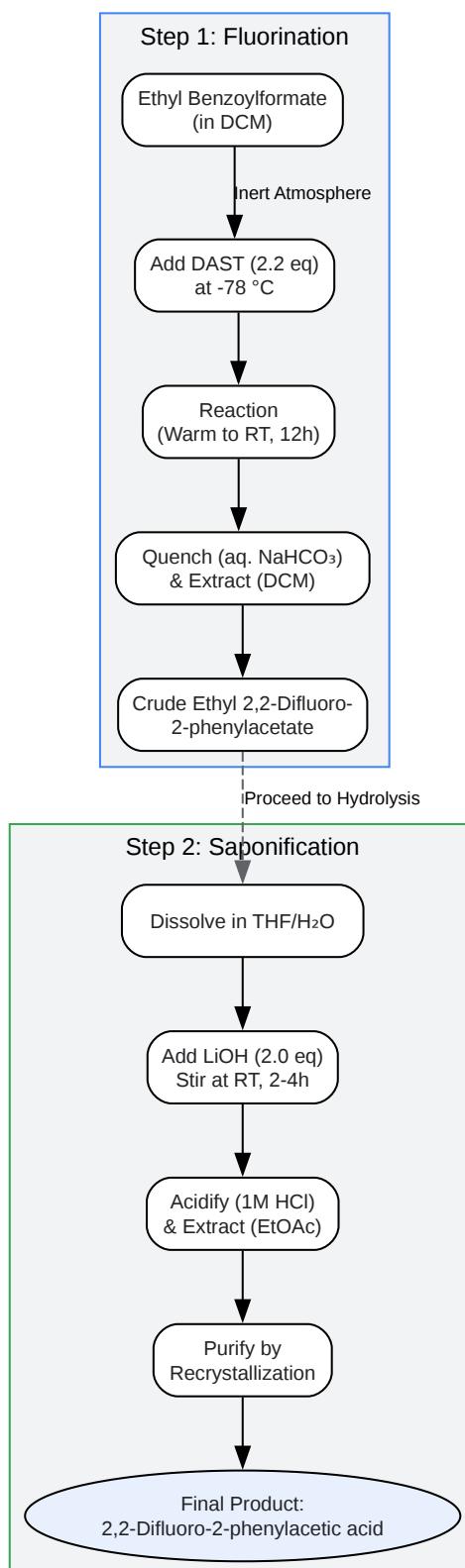
Synthesis and Manufacturing

From a strategic standpoint, a reliable and scalable synthesis is paramount for any building block intended for drug development campaigns. The most common and field-proven approach for synthesizing α,α -difluoro carboxylic acids involves the deoxofluorination of the corresponding α -keto acid or ester. This transformation is efficiently achieved using aminofluorosulfurane reagents, with Diethylaminosulfur Trifluoride (DAST) being a classic and effective choice.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The logical precursor for this synthesis is ethyl benzoylformate (ethyl phenylglyoxylate), which is commercially available or can be readily prepared from benzoylformic acid. The keto group of this precursor is converted to the geminal difluoride by DAST, followed by saponification of the ester to yield the target carboxylic acid.

Experimental Protocol: Two-Step Synthesis from Ethyl Benzoylformate

Disclaimer: This protocol involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.


Step 1: Fluorination of Ethyl Benzoylformate

- **Reactor Setup:** Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under an inert nitrogen atmosphere.
- **Charge Reactor:** Add ethyl benzoylformate (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (DCM).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Reagent Addition:** Add Diethylaminosulfur Trifluoride (DAST) (2.2 - 2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
 - **Scientist's Note:** DAST is thermally unstable and reacts violently with water.^[8] Strict anhydrous conditions and low temperatures are critical for safety and to prevent side reactions. The excess of DAST ensures complete conversion of the ketone.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.
- **Quenching:** Cautiously quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize excess reagent and acidic byproducts.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
- **Work-up:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2,2-difluoro-2-phenylacetate.

Step 2: Saponification to **2,2-Difluoro-2-phenylacetic acid**

- Setup: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
- Hydrolysis: Add lithium hydroxide (LiOH) (2.0 - 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Acidification: Cool the mixture in an ice bath and acidify to pH 1-2 with cold 1M hydrochloric acid (HCl).
- Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: The resulting solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford **2,2-Difluoro-2-phenylacetic acid** as a white crystalline solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A validated two-step workflow for the synthesis of **2,2-Difluoro-2-phenylacetic acid**.

Chemical Reactivity and Mechanistic Insights

The primary utility of **2,2-difluoro-2-phenylacetic acid** in synthetic chemistry is its role as a stable, solid precursor to the difluorobenzyl radical. This transformation is typically achieved through a decarboxylation reaction initiated by an oxidant or by photoredox catalysis.

Mechanism: Oxidative Radical Decarboxylation

- Initiation: A single-electron transfer (SET) oxidant, such as persulfate ($S_2O_8^{2-}$), or a photocatalyst in an excited state, abstracts an electron from the carboxylate of 2,2-difluoro-2-phenylacetate.
- Decarboxylation: The resulting carboxyl radical is highly unstable and rapidly undergoes decarboxylation (loss of CO_2) to generate the target difluorobenzyl radical.
- Propagation: This radical can then add to a variety of radical acceptors, such as alkenes or imines, to form a new carbon-carbon bond.

The stability of the intermediate difluorobenzyl radical is key to the success of these reactions. It is stabilized by resonance delocalization into the adjacent phenyl ring and by the captodative effect, where the electron-withdrawing fluorine atoms and the electron-delocalizing phenyl group both stabilize the radical center. This inherent stability allows for clean and efficient bond formation under mild conditions, even in aqueous media.^[1]

Applications in Research and Drug Development

The difluoromethyl group (CHF_2) and the related difluoromethylene ($-CF_2-$) linker are of immense interest in drug design. The difluoromethyl group, in particular, is recognized as a lipophilic and metabolically stable bioisostere of a hydroxyl ($-OH$) or thiol ($-SH$) group, capable of acting as a hydrogen bond donor.

By leveraging the radical decarboxylation chemistry described above, **2,2-difluoro-2-phenylacetic acid** provides a direct and reliable method for incorporating the $Ph-CF_2-$ moiety into complex molecules. This strategy has been successfully employed in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it has been used in the photoinitiated C3-difluoroarylmethylation of quinoxalin-2(1H)-ones and the

synthesis of difluoroaryl methyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, both of which are privileged scaffolds in medicinal chemistry.[1][2]

Safety, Handling, and Storage

As a carboxylic acid, **2,2-Difluoro-2-phenylacetic acid** is corrosive and an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2,2-Difluoro-2-phenylacetic acid is a high-value, versatile reagent for introducing the difluorobenzyl motif into organic molecules. Its synthesis from common starting materials is well-established, and its reactivity via radical decarboxylation is robust and predictable. For researchers in drug discovery and development, this compound represents a key tool for accessing novel chemical space and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through strategic bioisosteric replacement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. α,α -Difluorophenylacetic acid | 360-03-2 [chemicalbook.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 8. Diethylaminosulfur Trifluoride [drugfuture.com]
- To cite this document: BenchChem. [2,2-Difluoro-2-phenylacetic acid chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025407#2-2-difluoro-2-phenylacetic-acid-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com